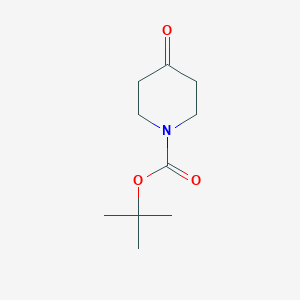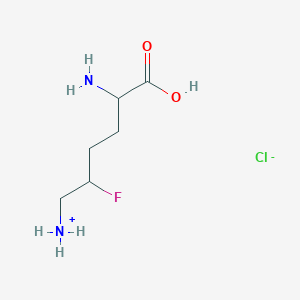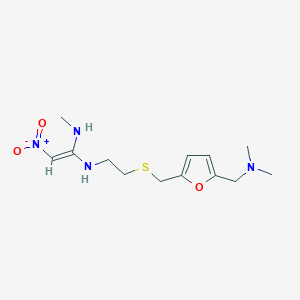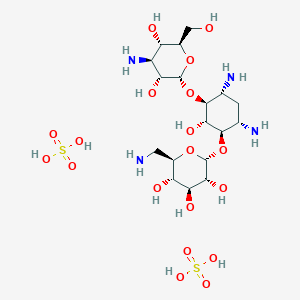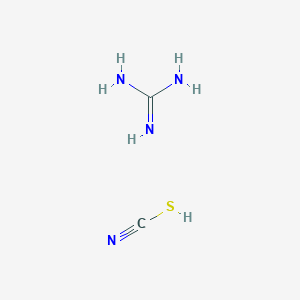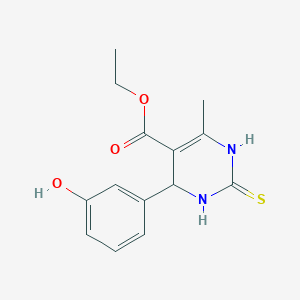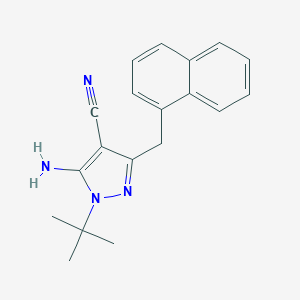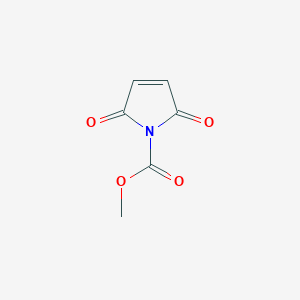
N-Methoxycarbonylmaleimide
Overview
Description
N-Methoxycarbonylmaleimide is a synthetic organic compound with the molecular formula C6H5NO4. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound is known for its role in modifying oligonucleotides and peptides, making it a valuable tool for various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methoxycarbonylmaleimide can be synthesized through the reaction of maleimide with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar laboratory procedures, scaled up for larger quantities. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-Methoxycarbonylmaleimide undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines to form maleimide-modified oligonucleotides and peptides
Addition Reactions: It can participate in Diels-Alder reactions with dienes to form cycloaddition products.
Common Reagents and Conditions:
Amines: React with this compound under alkaline conditions to form maleimide-modified products
Dienes: React with this compound in the presence of a catalyst to form cycloaddition products.
Major Products:
Maleimide-Modified Oligonucleotides and Peptides: Formed through substitution reactions with amines
Cycloaddition Products: Formed through Diels-Alder reactions with dienes.
Scientific Research Applications
N-Methoxycarbonylmaleimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of maleimide-modified oligonucleotides and peptides, which are essential for studying protein-protein interactions and enzyme activity
Biology: Employed in cell signaling studies and the investigation of protein structure and function.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methoxycarbonylmaleimide involves its ability to form covalent bonds with nucleophiles such as amines. This reactivity allows it to modify oligonucleotides and peptides, thereby altering their properties and functions. The compound’s interactions are mediated by hydrogen bonds and hydrophobic interactions, making it a versatile tool for biochemical research .
Comparison with Similar Compounds
- N-Hydroxyethylmaleimide
- N-Aminoethylmaleimide
- N-Maleoyl-β-alanine
- N-Hydroxymaleimide
Comparison: N-Methoxycarbonylmaleimide is unique due to its methoxycarbonyl group, which enhances its reactivity and specificity in modifying oligonucleotides and peptides. Compared to other maleimide derivatives, it offers greater control over the final construct, making it a preferred choice for precise biochemical applications .
Properties
IUPAC Name |
methyl 2,5-dioxopyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c1-11-6(10)7-4(8)2-3-5(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAZQXZGAVBLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204311 | |
| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-48-6 | |
| Record name | N-(Methoxycarbonyl)maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-Methoxycarbonylmaleimide in bioconjugation chemistry?
A1: this compound is a valuable reagent for conjugating molecules, particularly in oligonucleotide modification. [, ] It reacts efficiently with amine groups, allowing for the direct introduction of a maleimide functionality onto a molecule. This maleimide group can then react with thiol groups, enabling the conjugation of the molecule to other thiol-containing molecules, such as proteins. []
Q2: How does the reactivity of this compound compare to traditional heterobifunctional linkers used for similar conjugation reactions?
A2: Studies have shown that oligonucleotides modified with this compound exhibit comparable reactivity to those modified with the traditional heterobifunctional linker, 4-(N-maleimidomethyl)-cyclohexane-1-carboxylate (SMCC), when conjugated to bovine serum albumin. [] This suggests that this compound provides a viable alternative to conventional methods, offering a simpler approach without compromising reactivity.
Q3: Can you provide an example of a successful application of this compound in radiolabeling?
A3: Researchers successfully synthesized a novel fluorine-18 labeled reagent, 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione ([(18)F]FPyME), using this compound. [] This reagent utilizes the reactivity of the maleimide group for chemoselective conjugation with thiol-containing peptides and proteins. The incorporation of fluorine-18 allows for its application in Positron Emission Tomography (PET) imaging.
Q4: What are the advantages of using this compound in the synthesis of [(18)F]FPyME compared to other radiolabeling strategies?
A4: [(18)F]FPyME demonstrates high chemoselectivity for thiol groups over amine groups, offering a significant advantage over less selective [(18)F] reagents that target both functionalities. [] This selectivity is crucial when working with complex biomolecules like proteins, ensuring the radiolabel is introduced at the desired location without unwanted side reactions. This precise labeling enables the development of more targeted and effective radiopharmaceuticals for PET imaging.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
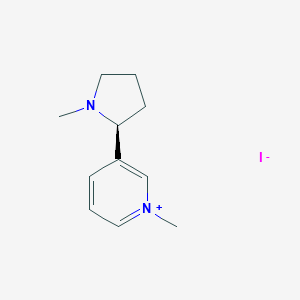
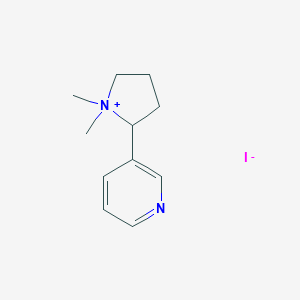


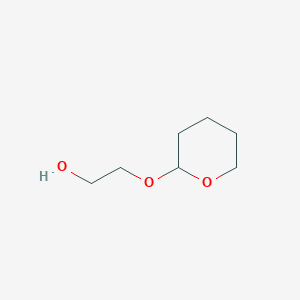

![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)
